molecular formula C23H46N6O13 B15560706 Neomycin CAS No. 1404-04-2; 1405-10-3

Neomycin

Cat. No.: B15560706
CAS No.: 1404-04-2; 1405-10-3
M. Wt: 614.6 g/mol
InChI Key: PGBHMTALBVVCIT-VCIWKGPPSA-N
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Description

Framycetin is a tetracyclic antibacterial agent derived from neomycin, being a glycoside ester of neamine and neobiosamine B. It has a role as an antibacterial drug, an allergen and an Escherichia coli metabolite. It is a conjugate base of a framycetin(6+).
A component of this compound that is produced by Streptomyces fradiae. On hydrolysis it yields neamine and neobiosamine B. (From Merck Index, 11th ed)
This compound is a broad-spectrum aminoglycoside antibiotic drug that is derived from the metabolic products of Streptomyces fradiae. This compound is a complex comprised of three components, this compound A, B, and C. This compound B, also known as [framycetin], is the most active component of the complex and this compound C is the isomer of this compound B, making these two stereoisomers the active components of this compound. This compound A, or [neamine], is a moiety that conjoins two molecules of this compound B and C together. This compound is active against both gram-positive and gram-negative organisms and mediates its pharmacological action by binding to bacterial ribosomes and inhibiting protein synthesis, which is crucial for the survival of bacteria. this compound sulfate is the most common form for pharmaceutical preparations;  because the compound is a complex, the amount of this compound in products is measured in units. This compound sulfate as monotherapy is available in an oral solution for adjunct use in the treatment of hepatic coma. It is also used in combination with [polymyxin B] sulfates and [hydrocortisone] in otic suspensions for use in the treatment of bacterial infections in the external auditory canal, including infections caused by medical procedures in the ear. This compound is also used in combination with [polymyxin B] sulfates and [dexamethasone] in ophthalmic preparations for use in the treatment of inflammatory conditions and infections in the eye. This compound is also available in over-the-counter topical products to prevent minor skin infections.
This compound is an Aminoglycoside Antibacterial.
This compound is a broad spectrum aminoglycoside antibiotic whose current use is limited to oral and topical administration. This compound has minimal oral absorption and its use has not been linked to instances of acute liver injury.
This compound has been reported in Glycine max, Streptomyces albus, and other organisms with data available.
Framycetin is an aminoglycoside antibiotic isolated from Streptomyces lavendulae (decaris), mainly containing this compound B, with broad-spectrum antibacterial activity. Framycetin is used mostly as a topical preparation and is poorly absorbed. Upon parenteral administration, this agent can cause nephrotoxicity and ototoxicity.
This compound is a broad spectrum aminoglycoside antibiotic derived from Streptomyces fradiae with antibacterial activity. This compound is an antibiotic complex consisting of 3 components: the two isomeric components B and C are the active components, and this compound A is the minor component. This compound irreversibly binds to the 16S rRNA and S12 protein of the bacterial 30S ribosomal subunit. As a result, this agent interferes with the assembly of initiation complex between mRNA and the bacterial ribosome, thereby inhibiting the initiation of protein synthesis. In addition, this compound induces misreading of the mRNA template and causes translational frameshift, thereby results in premature termination. This eventually leads to bacterial cell death.
FRAMYCETIN is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
A component of this compound that is produced by Streptomyces fradiae. On hydrolysis it yields neamine and neobiosamine B. (From Merck Index, 11th ed). This compound is a bactericidal aminoglycoside antibiotic that binds to the 30S ribosome of susceptible organisms. Binding interferes with mRNA binding and acceptor tRNA sites and results in the production of non-functional or toxic peptides.
Aminoglycoside antibiotic complex produced by Streptomyces fradiae. It is composed of neomycins A, B, and C, and acts by inhibiting translation during protein synthesis.
See also: Kanamycin (related);  Streptomycin (related);  Spectinomycin (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

PGBHMTALBVVCIT-VCIWKGPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46N6O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1405-10-3 (sulfate (salt))
Record name Neomycin [INN:BAN]
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DSSTOX Substance ID

DTXSID2023359
Record name Neomycin B
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Molecular Weight

614.6 g/mol
Source PubChem
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Physical Description

Liquid
Record name Neomycin
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Solubility

Soluble in water ... solutions up to 250 mg/mL may be prepared, Soluble in methanol, acidified alcohols; practically insoluble in common organic solvents, 6.47e+01 g/L
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Record name Neomycin
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CAS No.

119-04-0, 1404-04-2, 11004-65-2
Record name Neomycin B
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Record name Framycetin [INN:BAN:DCF]
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Record name Neomycin [INN:BAN]
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Record name Neomycin
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Record name Neomycin
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Melting Point

6 °C (sulfate form)
Record name Neomycin
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